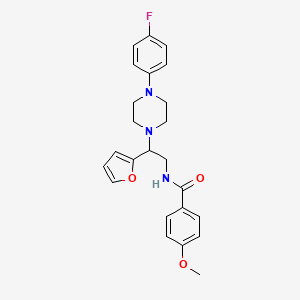
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C24H26FN3O3 and its molecular weight is 423.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, contributing to the compound's pharmacological properties.
- Fluorophenyl Group : Enhances lipophilicity and receptor binding affinity.
- Furan Ring : Known for its biological activity, it may interact with various biological targets.
- Methoxybenzamide Moiety : Imparts additional chemical properties that may influence biological interactions.
The molecular formula of this compound is C18H22FN3O3, with a molecular weight of approximately 345.38 g/mol .
Interaction with Neurotransmitter Receptors
The compound primarily interacts with:
- Serotonin (5-HT) Receptors : It has shown potential in modulating serotonin pathways, which are crucial for mood regulation and cognitive functions.
- Dopamine (D) Receptors : Notably, it exhibits significant binding affinity to dopamine receptors, particularly the D4 subtype. This interaction is vital for its potential applications in treating neurological disorders .
Binding Affinity
Research indicates that compounds structurally similar to this compound have demonstrated high binding affinities:
| Compound | Receptor Type | IC50 (nM) |
|---|---|---|
| Example 1 | D4 Receptor | 0.057 |
| Example 2 | D2 Receptor | 7.8 |
These values suggest that modifications to the piperazine and benzamide structures can enhance receptor selectivity and potency .
Therapeutic Applications
The compound is being investigated for various therapeutic applications:
- Neurological Disorders : Its ability to modulate serotonin and dopamine pathways suggests potential use in treating conditions like depression, anxiety, and schizophrenia.
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit anti-tumor properties by targeting specific cancer pathways .
Pharmacological Studies
Several studies have focused on the pharmacological profiles of compounds related to this compound:
- Dopamine D4 Receptor Antagonism : A study highlighted the effectiveness of similar compounds in selectively antagonizing the D4 receptor, which could lead to advancements in treating psychotic disorders .
- Antitubercular Activity : Research into structural analogs has revealed promising anti-tubercular activity, suggesting that modifications to the core structure could yield effective treatments against tuberculosis .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cell lines:
- Cytotoxicity Testing : Compounds in this class were tested on HEK-293 cells, showing low toxicity levels, which is promising for further development in drug formulation .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its target receptors. These studies help elucidate the mechanism of action at a molecular level, supporting the design of more potent derivatives .
Propriétés
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c1-30-21-10-4-18(5-11-21)24(29)26-17-22(23-3-2-16-31-23)28-14-12-27(13-15-28)20-8-6-19(25)7-9-20/h2-11,16,22H,12-15,17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVMZTFEFDIHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













